ethyl 2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate
Description
Ethyl 2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate is a synthetic heterocyclic compound characterized by a fused thiazolo[5,4-c]pyridine core. Key structural features include:
- A cyclopropanecarboxamido substituent on the thiazole ring, which may enhance metabolic stability or modulate receptor interactions.
- A partially saturated dihydrothiazolo-pyridine system, which may influence conformational flexibility and binding affinity.
Properties
IUPAC Name |
ethyl 2-[[2-[2-(cyclopropanecarbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-2-29-20(28)14-5-3-4-6-15(14)22-18(26)12-25-10-9-16-17(11-25)30-21(23-16)24-19(27)13-7-8-13/h3-6,13H,2,7-12H2,1H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQILWOFZBKOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo-Pyrimidine and Pyrimido-Quinazoline Derivatives ()
Compounds 11a , 11b , and 12 from share fused heterocyclic systems analogous to the target compound’s thiazolo-pyridine core. Key comparisons include:
Structural and Synthetic Insights:
- Core Flexibility : The target compound’s thiazolo[5,4-c]pyridine core differs from the thiazolo[3,2-a]pyrimidine in 11a/b, which may alter electron distribution and steric interactions.
- Substituent Effects: The cyclopropane group in the target compound is unique compared to the aromatic aldehydes (e.g., 2,4,6-trimethylbenzylidene in 11a) or cyano groups in ’s derivatives. Cyclopropane’s ring strain could enhance reactivity or binding specificity.
- Synthesis Efficiency : Compounds 11a/b were synthesized in 68% yield via condensation reactions with chloroacetic acid and aromatic aldehydes . The target compound’s synthesis likely requires similar multi-step protocols but may face challenges due to the cyclopropane moiety’s sensitivity.
2-(2-Phenylethyl)chromones from Agarwood (–5)
Functional Comparison:
- Substituent Diversity : Methoxy and hydroxyl groups in chromones enhance solubility and antioxidant capacity, whereas the target’s cyclopropane and benzoate groups may optimize pharmacokinetics.
- Synthetic vs.
Pharmacological Implications ()
demonstrates that structurally distinct compounds (e.g., agarwood and camphor tree extracts) can exhibit overlapping bioactivities such as analgesic , antitussive , and antiasthmatic effects . While the target compound’s pharmacological profile is uncharacterized, its design principles (e.g., heterocyclic core, lipophilic substituents) align with motifs seen in bioactive small molecules.
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